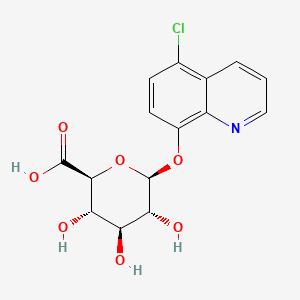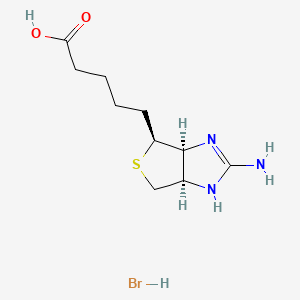
2-Iminobiotin (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminobiotin (hydrobromide), also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog. It is a reversible nitric oxide synthases inhibitor with significant biological activity. 2-Iminobiotin (hydrobromide) has been studied for its potential to protect human neuronal cells from hypoxia-induced cell damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including guanidinobiotin, can be achieved through various methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be performed under mild conditions . Another method involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods .
Industrial Production Methods
Industrial production of guanidinobiotin typically involves large-scale synthesis using the aforementioned methods. The use of catalytic guanylation reactions is particularly favored due to its efficiency and practicality for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Iminobiotin (hydrobromide) undergoes several types of chemical reactions, including:
Oxidation: 2-Iminobiotin (hydrobromide) can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where functional groups in guanidinobiotin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the guanylation reaction of amines with carbodiimides often uses catalysts like scandium (III) triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the guanylation reaction typically produces N,N’,N’'-trisubstituted guanidines .
Scientific Research Applications
2-Iminobiotin (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: 2-Iminobiotin (hydrobromide) is used in the production of biotin analogs and other related compounds.
Mechanism of Action
2-Iminobiotin (hydrobromide) exerts its effects by inhibiting nitric oxide synthases. It binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels . The molecular targets involved include murine inducible nitric oxide synthase and rat neuronal nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound of guanidinobiotin, biotin is a vitamin that plays a crucial role in various metabolic processes.
2-Iminobiotin Hydrobromide: A salt form of guanidinobiotin with enhanced water solubility and stability.
Uniqueness
2-Iminobiotin (hydrobromide) is unique due to its reversible inhibition of nitric oxide synthases, which is not a common feature among biotin analogs. This property makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJLCYOCQWMQL-UFLZEWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
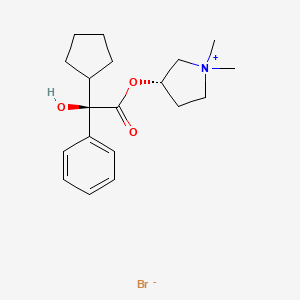
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
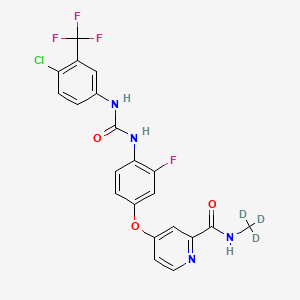
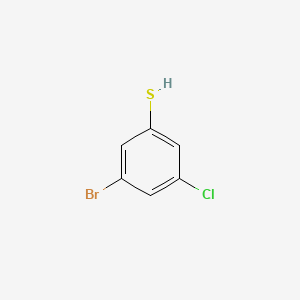
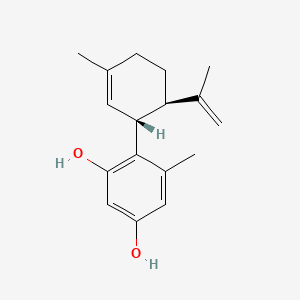

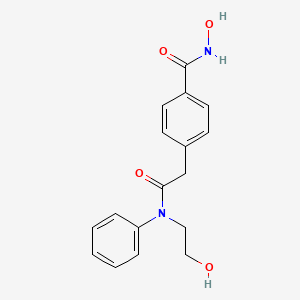
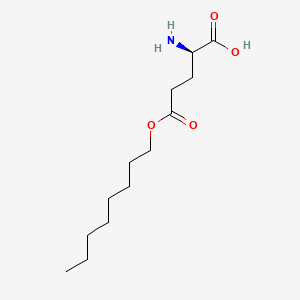
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

